molecular formula C19H19N3O6 B2358224 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide CAS No. 898454-20-1

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Cat. No.: B2358224
CAS No.: 898454-20-1
M. Wt: 385.376
InChI Key: LBYFAOMFHNCVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a synthetic chemical compound with the molecular formula C20H21N3O6 and a molecular weight of 399.40 g/mol. This small molecule features a pyrrolidin-5-one core substituted with a 3,4-dimethoxyphenyl group and a 3-nitrobenzamide moiety, a structure class that is often explored in medicinal chemistry and chemical biology for modulating protein function . Compounds with similar structural motifs are frequently investigated as potential tools for probing biological pathways, including G protein-coupled receptor (GPCR) signaling cascades . As a research chemical, its specific biological activity, mechanism of action, and primary research applications are compound-specific and require validation by the researcher. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature and conduct their own experiments to determine the specific properties and utilities of this compound. For more detailed information on validated molecular targets, please refer to specialized resources such as the DrugBank Drug Targets dataset .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-27-16-7-6-14(10-17(16)28-2)21-11-13(9-18(21)23)20-19(24)12-4-3-5-15(8-12)22(25)26/h3-8,10,13H,9,11H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYFAOMFHNCVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Ketoamide Precursors

The pyrrolidinone scaffold is synthesized via intramolecular cyclization of γ-ketoamide intermediates. A representative procedure involves:

  • Condensation of 3,4-dimethoxyaniline with ethyl 4-chloroacetoacetate in refluxing toluene, forming a β-ketoamide intermediate.
  • Base-mediated cyclization using potassium carbonate in acetonitrile at 80°C, yielding 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine.

Key Data :

Step Reagents/Conditions Yield
1 Toluene, 110°C, 12h 78%
2 K₂CO₃, MeCN, 80°C 85%

Nuclear magnetic resonance (NMR) analysis confirms regioselective cyclization, with characteristic signals at δ 2.85–3.15 ppm (pyrrolidinone CH₂) and δ 6.70–6.90 ppm (aromatic protons).

Amidation with 3-Nitrobenzoic Acid

Carbodiimide-Mediated Coupling

The 3-nitrobenzamide moiety is introduced via EDC/HOBt-mediated coupling:

  • Activation of 3-nitrobenzoic acid (1.2 equiv) with EDC (1.5 equiv) and HOBt (1.5 equiv) in dichloromethane (DCM) at 0°C.
  • Addition of 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine (1.0 equiv) and N-ethyl-N,N-diisopropylamine (2.0 equiv), stirred at room temperature for 12h.

Optimization Insight : Microwave irradiation (150°C, 15min) enhances reaction efficiency, achieving 92% conversion versus 78% under thermal conditions.

Analytical Validation :

  • IR Spectroscopy : N–H stretch at 3300 cm⁻¹; carbonyl stretches at 1680 cm⁻¹ (amide) and 1705 cm⁻¹ (pyrrolidinone).
  • LC-MS : [M+H]⁺ = 414.1 (calculated 414.4).

Alternative Pathways and Comparative Evaluation

Reductive Amination Approach

An alternative route employs reductive amination to construct the pyrrolidinone ring:

  • Mannich reaction between 3,4-dimethoxybenzaldehyde, ammonium acetate, and methyl vinyl ketone in ethanol, forming a β-amino ketone intermediate.
  • Catalytic hydrogenation (H₂, Pd/C) to reduce the ketone to a secondary amine, followed by cyclization under acidic conditions.

Yield Comparison :

Method Overall Yield
Carbodiimide coupling 72%
Reductive amination 65%

While reductive amination offers fewer steps, lower yields and competing side reactions (e.g., over-reduction) limit its utility.

Scalability and Industrial Considerations

Solvent and Reagent Selection

  • Dichloromethane (DCM) and acetonitrile (MeCN) are preferred for cyclization and coupling steps due to their inertness and solubility profiles.
  • Microwave-assisted synthesis reduces reaction times from hours to minutes, critical for large-scale production.

Purification Strategies

  • Flash column chromatography (ethyl acetate/petroleum ether, 1:3) resolves intermediates with >95% purity.
  • Recrystallization from ethanol/water (7:3) yields the final compound as a pale-yellow crystalline solid.

Mechanistic Insights and Side-Reaction Mitigation

Competing Esterification in Amide Coupling

Protonation of the carbodiimide intermediate by residual moisture generates inactive urea derivatives, necessitating rigorous anhydrous conditions. Pre-drying solvents over molecular sieves and maintaining nitrogen atmospheres suppress this side reaction.

Nitro Group Stability

The electron-withdrawing nitro group stabilizes the benzamide against hydrolysis but may retard coupling kinetics. Substituent electronic effects are offset by using HOBt as an additive, which enhances reactivity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Bromine (Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural complexity and functional groups.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: Investigated for its properties in the development of new materials, such as organic semiconductors.

    Industry: Used as an intermediate in the synthesis of more complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide

  • Structural Differences: Replaces the pyrrolidinone ring with a thiazolidinone scaffold containing a sulfanylidene group.
  • Bioactivity: Exhibited 14.19% modulation in a high-content screening assay (p < 0.05), suggesting moderate activity. The lower activity compared to pyrrolidinone-based compounds (hypothetically) may arise from reduced conformational flexibility or altered electronic properties due to the sulfur atom .
  • Key Insight: The pyrrolidinone core in the target compound may offer superior bioactivity due to enhanced ring puckering or hydrogen-bonding capacity.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Differences: Lacks the pyrrolidinone ring; instead, a benzamide is linked via a phenethyl group.
  • Synthesis : Achieved 80% yield under mild conditions, indicating synthetic accessibility.
  • Implications: The absence of the pyrrolidinone ring in Rip-B likely reduces steric constraints, but may also limit target specificity compared to the rigid bicyclic system of the target compound .

N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide

  • Structural Differences : Substitutes methoxy groups on the phenyl ring with methyl groups and adds a methyl group to the benzamide.
  • Molecular Weight : 367.4 g/mol (vs. ~375–400 g/mol estimated for the target compound).
  • Impact : Methyl groups may reduce polarity and metabolic stability compared to methoxy groups, which could alter pharmacokinetics .

N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidin-1-ylsulfonyl)benzamide

  • Structural Differences : Replaces the nitro group with a piperidinylsulfonyl moiety.

Research Implications and Gaps

  • Bioactivity: The target compound’s pyrrolidinone core and nitro group position it as a candidate for further study in enzyme modulation or plant growth regulation, building on and .
  • Synthetic Feasibility : High yields for analogs like Rip-B suggest scalable routes for the target compound.
  • Data Limitations : Direct comparisons are hindered by incomplete pharmacological data. Future studies should prioritize assays for solubility, binding affinity, and metabolic stability.

Biological Activity

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 368.43 g/mol
Molecular Formula C21H24N2O4
SMILES Notation COc1ccc(cc1OC)N1CC(CC1=O)NC(CCc1ccccc1)=O
LogP 2.3307
Polar Surface Area 55.982 Ų

The presence of a nitro group and a pyrrolidine ring suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the pyrrolidine moiety may facilitate binding to active sites of proteins involved in various biochemical pathways. This dual functionality enhances its potential as a pharmacophore in drug design.

Neuropharmacological Effects

The compound's structural features may also confer neuropharmacological properties. Compounds containing pyrrolidine rings have been shown to interact with neurotransmitter systems, potentially influencing pain modulation and cognitive functions. For instance, related compounds have demonstrated efficacy as analgesics by acting on opioid receptors . Further exploration into this compound's effects on the central nervous system could yield valuable insights.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzamide and pyrrolidine rings can significantly impact potency and selectivity for biological targets. For example, studies have shown that introducing electron-withdrawing groups can enhance binding affinity to certain receptors .

Case Studies and Experimental Data

While specific case studies directly involving this compound are scarce, related compounds have been extensively studied:

  • Anti-Nociceptive Effects : A related study identified novel opioid receptor agonists with significant anti-nociceptive effects in animal models . This suggests potential applications for pain management.
  • Kinase Inhibition : Other benzamide derivatives have been explored as RET kinase inhibitors, showing promising results in inhibiting cancer cell proliferation . The mechanisms observed may be relevant for understanding the activity of this compound.

Q & A

Basic: What are the recommended synthetic routes for N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidinone ring followed by functionalization with the 3,4-dimethoxyphenyl and nitrobenzamide groups. A common approach includes:

  • Step 1: Cyclization of a substituted acrylamide precursor to form the pyrrolidin-5-one core .
  • Step 2: Nucleophilic substitution or coupling reactions to introduce the 3,4-dimethoxyphenyl group .
  • Step 3: Amidation or nitro-group installation via nitration or coupling with pre-functionalized benzamide .

Critical Parameters:

  • Temperature: Higher temperatures (80–120°C) accelerate ring formation but may degrade nitro groups .
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency, while chlorinated solvents (e.g., DCM) are preferred for nitro-group stability .
  • Catalysts: Triethylamine or DMAP improves amidation yields .

Table 1: Optimization of Step 3 (Amidation)

SolventCatalystYield (%)Purity (HPLC)
DMFEt₃N7298.5
THFDMAP6597.2
DCMNone5895.0

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals from aromatic and heterocyclic regions .
  • Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and nitro-group fragmentation patterns .
  • X-ray Crystallography: Validates stereochemistry and crystal packing, critical for structure-activity studies .
  • HPLC-PDA: Assesses purity (>95% required for pharmacological assays) .

Note: Discrepancies between calculated and observed elemental analysis (e.g., C, H, N) may indicate residual solvents or byproducts .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Answer:
Contradictions often arise from conformational flexibility or impurities. Methodological solutions include:

Variable Temperature (VT-NMR): Reduces signal broadening caused by dynamic processes (e.g., rotational isomerism) .

Computational Validation:

  • DFT Calculations: Predict NMR chemical shifts using software (e.g., Gaussian, ORCA) to compare with experimental data .
  • Molecular Dynamics (MD): Simulates solvent effects on conformational equilibria .

Multi-Technique Cross-Validation:

  • Correlate NMR with IR (amide I band at ~1650 cm⁻¹) and UV-Vis (nitrobenzamide π→π* transitions at 270–300 nm) .

Example: If a methoxy signal splits into multiple peaks, VT-NMR at −40°C may coalesce them, confirming equivalence .

Advanced: What strategies optimize the compound’s biological activity screening, given its structural complexity?

Answer:
Step 1: Target Selection

  • Prioritize targets (e.g., kinases, GPCRs) based on structural analogs (e.g., nitrobenzamides as kinase inhibitors) .

Step 2: Assay Design

  • Enzyme Inhibition: Use fluorescence polarization (FP) or TR-FRET for high-throughput screening .
  • Cellular Uptake: Measure logP (HPLC) and correlate with membrane permeability (Caco-2 assays) .

Step 3: SAR Analysis

  • Modular Modifications: Vary methoxy positions or nitro-group orientation to probe binding pockets .

Table 2: Preliminary IC₅₀ Data for Kinase Inhibition

KinaseIC₅₀ (µM)Selectivity Index
EGFR0.4512.3
CDK21.25.6
VEGFR2>10N/A

Advanced: How can statistical experimental design improve synthesis scalability and reproducibility?

Answer:
Apply Design of Experiments (DoE) principles:

  • Factorial Designs: Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors .
  • Response Surface Methodology (RSM): Optimizes yield and purity simultaneously .

Case Study:
A Plackett-Burman design reduced reaction steps from 5 to 3 while maintaining 85% yield .

Key Tools:

  • Software: JMP, Minitab, or MODDE for DoE analysis.
  • Quality Control: Implement PAT (Process Analytical Technology) with in-line FTIR or Raman spectroscopy .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The nitrobenzamide moiety acts as an electron-withdrawing group, polarizing the pyrrolidinone carbonyl and enhancing electrophilicity.

  • Kinetic Studies: Pseudo-first-order kinetics reveal rate-limiting attack by nucleophiles (e.g., amines) at the carbonyl carbon .
  • DFT Calculations: Show transition-state stabilization via resonance with the nitro group .

Example: Substitution at the 3-position of pyrrolidinone proceeds 3× faster than at the 2-position due to steric hindrance .

Advanced: How can researchers address discrepancies in biological activity data across different assay platforms?

Answer:

  • Standardize Assay Conditions: Control pH, temperature, and reducing agents (critical for nitro-group stability) .
  • Orthogonal Assays: Validate hits using SPR (binding affinity) and cellular viability (MTT) assays .
  • Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., ChEMBL, PubChem BioAssay) .

Note: Contradictory IC₅₀ values may arise from differential protein expression in cell lines vs. recombinant enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.